molecular formula C10H12O5 B14567764 Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate CAS No. 61846-10-4

Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate

Cat. No.: B14567764
CAS No.: 61846-10-4
M. Wt: 212.20 g/mol
InChI Key: ILUHKULFVQEWBD-UHFFFAOYSA-N
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Description

Dimethyl 7-oxabicyclo[410]hept-4-ene-1,4-dicarboxylate is a bicyclic compound with a unique structure that includes an oxygen bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate typically involves a Diels-Alder reaction. This reaction occurs between furan and maleic anhydride at room temperature, yielding 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. Subsequent esterification with methanol produces the desired dimethyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific active sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate
  • Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate
  • Diethyl 7-oxatricyclo[4.1.0]heptane-3,4-dicarboxylate

Uniqueness

Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate is unique due to its specific bicyclic structure with an oxygen bridge, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research .

Properties

CAS No.

61846-10-4

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate

InChI

InChI=1S/C10H12O5/c1-13-8(11)6-3-4-10(9(12)14-2)7(5-6)15-10/h5,7H,3-4H2,1-2H3

InChI Key

ILUHKULFVQEWBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2C(O2)(CC1)C(=O)OC

Origin of Product

United States

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